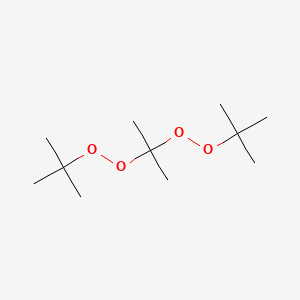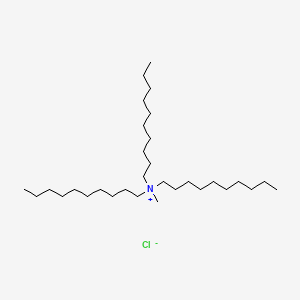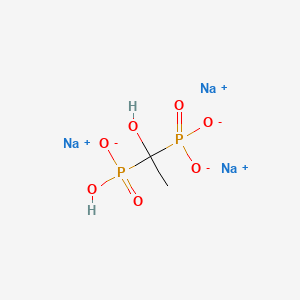
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it widely used in various applications, including detergents and water treatment . This compound is also known for its ability to inhibit scale formation and corrosion, which is particularly useful in industrial water systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt can be synthesized by neutralizing hydroxyethylenediphosphonic acid with an aqueous sodium hydroxide solution to a pH of 2 to 3 . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the compound is produced by reacting hydroxyethylenediphosphonic acid with sodium hydroxide, followed by spray drying to obtain the final product . This method ensures high purity and consistency, which is essential for its various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions . It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The most common reagents used in reactions involving this compound are metal ions such as calcium, magnesium, and iron . The reactions are usually carried out in aqueous solutions at ambient temperatures.
Major Products Formed
The major products formed from these reactions are stable metal complexes, which are highly soluble in water . These complexes are effective in preventing scale formation and corrosion in water systems.
Applications De Recherche Scientifique
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, trisodium salt involves its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to scale formation and corrosion . This chelation process involves the interaction of the oxygen and nitrogen atoms in the compound with the metal ions, resulting in the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic acid:
Hydroxyethylenediphosphonic acid tetrasodium salt: Similar in structure and function, this compound is used for similar applications, including water treatment and as a chelating agent.
Uniqueness
1-Hydroxyethylidene-1,1-bis-(phosphonic acid) trisodium salt is unique due to its high solubility in water and its ability to form highly stable metal complexes . This makes it particularly effective in preventing scale formation and corrosion in industrial water systems, where other compounds may not perform as well .
Propriétés
Numéro CAS |
2666-14-0 |
|---|---|
Formule moléculaire |
C2H5Na3O7P2 |
Poids moléculaire |
271.97 g/mol |
Nom IUPAC |
trisodium;hydroxy-(1-hydroxy-1-phosphonatoethyl)phosphinate |
InChI |
InChI=1S/C2H8O7P2.3Na/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;3*+1/p-3 |
Clé InChI |
KCYJBQNPOFBNHE-UHFFFAOYSA-K |
SMILES |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
| 2666-14-0 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


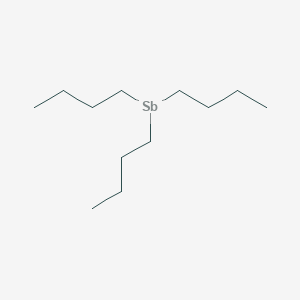
![4-[4-(diethylamino)phenyl]iminonaphthalen-1-one](/img/structure/B1616208.png)


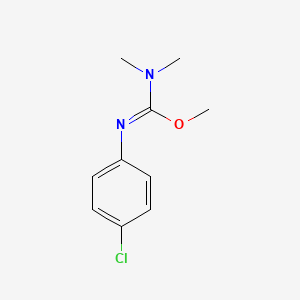
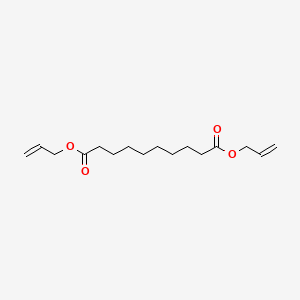
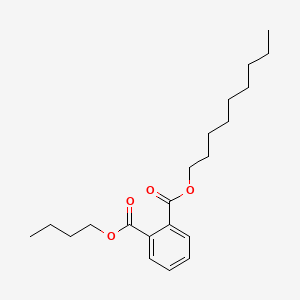


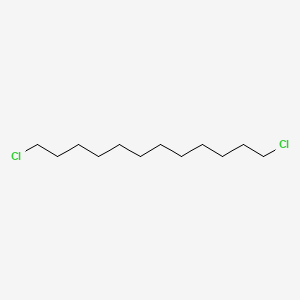
![1,12-Dimethylbenzo[c]phenanthrene](/img/structure/B1616225.png)
